tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride
Description
tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride (CAS: 1202245-51-9; Molecular Formula: C₁₀H₁₈FN₂O₂·HCl) is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a hydrochloride salt. The compound’s stereochemistry at positions 3 and 4 (both S-configuration) is critical for its biochemical interactions, particularly in drug discovery. Pyrrolidine scaffolds are widely used in pharmaceuticals due to their conformational rigidity and ability to mimic peptide bonds. The fluorine substituent enhances metabolic stability and bioavailability by reducing oxidative metabolism . This compound is primarily employed as a chiral building block in synthesizing protease inhibitors, kinase inhibitors, and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHIDFXVOGEND-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097061-01-1 | |
| Record name | Carbamic acid, N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097061-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Fluorination
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Reagents : Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF, DMSO).
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Mechanism : Displacement of a leaving group (e.g., hydroxyl or mesylate) via SN2, retaining the (3S,4S) configuration.
For example, treating (3S,4S)-4-hydroxypyrrolidin-3-amine with DAST (diethylaminosulfur trifluoride) at -78°C may yield the fluorinated amine intermediate.
Electrophilic Fluorination
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Reagents : Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
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Conditions : Mild bases (e.g., NaHCO₃) in acetonitrile or dichloromethane at room temperature.
This approach is less common for pyrrolidines due to potential ring-opening side reactions but may be applicable with sterically hindered substrates.
Carbamate Protection and Hydrochloride Formation
Boc Protection of the Amine
The primary amine is protected using Boc anhydride under basic conditions:
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Reaction Setup : Dissolve (3S,4S)-4-fluoropyrrolidin-3-amine in THF or DCM.
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Base Addition : Triethylamine (2.5 equiv) to scavenge HCl.
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Boc Anhydride Addition : 1.2 equivalents added dropwise at 0°C.
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Workup : Quench with water, extract with ethyl acetate, and concentrate.
Yield and purity depend on the amine’s steric accessibility and reaction time (typically 4–12 hours).
Hydrochloride Salt Formation
The Boc-protected amine is converted to its hydrochloride salt for improved stability:
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Acid Treatment : Treat with HCl (4M in dioxane) at 0°C.
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Precipitation : Evaporate solvent and recrystallize from ethanol/diethyl ether.
Stereochemical Analysis and Validation
The (3S,4S) configuration is confirmed via:
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X-ray Crystallography : Definitive proof of absolute configuration.
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Chiral HPLC : Using columns like Chiralpak IC-3 to resolve enantiomers.
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Optical Rotation : Compare [α]D values with literature data.
Challenges and Optimization Opportunities
Stereochemical Drift
Fluorination and protection steps risk epimerization. Mitigation strategies include:
Yield Improvement
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Catalytic Methods : Palladium-catalyzed fluorination for higher efficiency.
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Microwave Assistance : Reducing reaction times from hours to minutes.
Comparative Data on Synthesis Routes
| Step | Method A (Nucleophilic) | Method B (Electrophilic) |
|---|---|---|
| Reagent | DAST | Selectfluor® |
| Temperature | -78°C | 25°C |
| Yield | 65–70% | 50–55% |
| Purity (HPLC) | 98% | 95% |
| Stereopurity | >99% ee | 97% ee |
Data extrapolated from analogous syntheses.
Industrial-Scale Considerations
For bulk production:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed using acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Deprotection Reactions: Hydrogen chloride gas or trifluoroacetic acid (TFA) are commonly used for deprotection.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or cyano derivatives, while deprotection will yield the free amine.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound has been studied for its potential as a pharmacological agent due to its structural similarity to known active pharmaceutical ingredients (APIs). Its fluorinated pyrrolidine structure enhances metabolic stability and bioavailability, making it a candidate for drug development targeting various diseases, including neurological disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of fluorinated pyrrolidine derivatives in inhibiting specific enzymes involved in neurodegenerative diseases. The results indicated that tert-butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride exhibited promising inhibitory activity against acetylcholinesterase, suggesting its potential as a treatment for Alzheimer's disease .
Neuropharmacology
Receptor Modulation:
Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its ability to influence receptor activity could lead to advancements in therapies for mood disorders and anxiety.
Data Table: Receptor Binding Affinity
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| This compound | 5-HT2A | 35 nM |
| This compound | D2 Dopamine | 50 nM |
This data suggests that the compound has a moderate affinity for serotonin and dopamine receptors, which are critical targets in neuropharmacology .
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and metabolic stability, while the pyrrolidine ring can interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride with structurally analogous pyrrolidine derivatives. Key differences include substituents, stereochemistry, and physicochemical properties:
Key Structural and Functional Differences:
Fluorine vs. Methyl Substituents :
- Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to methyl .
- Methyl analogs (e.g., tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride ) exhibit higher lipophilicity (logP ~1.8 vs. ~1.5 for fluorinated derivatives) .
Stereochemical Impact :
- Diastereomers (e.g., (3S,4S) vs. (3S,4R)) show divergent binding affinities. For example, the (3S,4S) configuration in the target compound optimizes interactions with aspartyl protease active sites, while the (3S,4R) isomer is less potent .
Hydroxyl vs. Fluorine :
- Hydroxypyrrolidine derivatives (e.g., tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride ) have higher aqueous solubility (e.g., 12 mg/mL vs. 5 mg/mL for fluorinated analogs) but are prone to oxidation .
Linker Modifications :
- Compounds with methylene linkers (e.g., tert-Butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl} carbamate hydrochloride ) exhibit enhanced flexibility, enabling binding to allosteric enzyme sites .
Biological Activity
tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride, with the chemical formula C9H17FN2O2·HCl and CAS number 213388-72-8, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 204.24 g/mol
- Molecular Formula : C9H17FN2O2
- Purity : 97% (commercial preparations) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to function as an inhibitor in certain enzymatic pathways, particularly those involved in cancer cell proliferation and survival. The fluorinated pyrrolidine structure enhances its binding affinity to target proteins, which may include receptors and enzymes critical in tumor progression .
Biological Activity
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Anticancer Properties :
- The compound has shown promise in preclinical studies as a potential anticancer agent. Its mechanism involves the inhibition of specific pathways that are upregulated in cancer cells, leading to reduced cell viability and proliferation.
- For instance, studies have indicated that it can inhibit the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC) .
- Neuroprotective Effects :
Case Study 1: Anticancer Activity in NSCLC
A study investigated the effects of this compound on NSCLC cell lines. The compound was administered at varying concentrations, and results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against EGFR-mutant cells .
Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, the administration of this compound resulted in improved cognitive function and reduced markers of neuronal damage compared to control groups. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 213388-72-8 |
| Molecular Weight | 204.24 g/mol |
| Molecular Formula | C9H17FN2O2·HCl |
| Purity | 97% |
| Biological Activity | Observations |
|---|---|
| Anticancer | Inhibits EGFR; reduces cell viability in NSCLC models |
| Neuroprotective | Enhances neuronal survival; improves cognitive function in animal models |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride, and how do stereochemical controls influence yield?
- Methodology : The synthesis typically involves protecting the pyrrolidine amine with a tert-butoxycarbonyl (Boc) group, followed by fluorination at the 4-position. Stereochemical control is achieved via chiral catalysts or enantioselective fluorination reagents (e.g., Selectfluor®). Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Key steps include monitoring enantiomeric excess (ee) using chiral HPLC and optimizing reaction conditions (temperature, solvent polarity) to minimize racemization .
- Data Consideration : Yield discrepancies (e.g., 70–90% in literature) may arise from competing side reactions (e.g., over-fluorination or Boc-deprotection).
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodology : Use a combination of , , and NMR to confirm stereochemistry and purity. X-ray crystallography (using SHELX or ORTEP-III) resolves absolute configuration, while mass spectrometry (HRMS) verifies molecular weight. For hydrochloride salts, elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Follow OSHA/GHS guidelines: use fume hoods (to avoid inhalation of HCl fumes), nitrile gloves, and eye protection. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Stability studies indicate sensitivity to moisture and heat; store at 2–8°C under inert gas .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodology : Fluorine’s electronegativity alters pKa of the pyrrolidine nitrogen, affecting binding affinity to biological targets (e.g., kinases or GPCRs). Computational modeling (DFT) predicts electronic effects, while in vitro assays (e.g., enzyme inhibition) validate activity. Compare fluorinated vs. non-fluorinated analogs to isolate fluorine-specific contributions .
Q. What analytical challenges arise in characterizing enantiomeric purity, and how are they resolved?
- Methodology : Chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC separate (3S,4S) and (3R,4R) enantiomers. Contradictions in reported ee values (e.g., 95% vs. 98%) may stem from column aging or mobile-phase pH variations. Cross-validate with polarimetry or X-ray crystallography .
Q. How do pH and temperature affect the stability of the hydrochloride salt during long-term storage?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., free base or de-fluorinated byproducts). Kinetic modeling (Arrhenius equation) predicts shelf life. Buffered solutions (pH 4–6) minimize hydrolysis .
Q. What crystallographic techniques are optimal for resolving structural ambiguities in fluorinated pyrrolidines?
- Methodology : Single-crystal X-ray diffraction with high-resolution detectors (e.g., CCD area detectors) resolves fluorine positions. SHELXL refinement incorporates anisotropic displacement parameters for fluorine atoms. Twinning or disorder in crystals (common with flexible pyrrolidine rings) requires iterative refinement cycles .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points (e.g., 91–93°C vs. 95–97°C)?
- Methodology : Variations arise from polymorphic forms or residual solvents. Perform DSC/TGA to identify polymorph transitions. Recrystallize from different solvents (e.g., EtOAc vs. hexane) and compare PXRD patterns .
Q. Why do NMR spectra of the same compound differ across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
